molecular formula C11H14O3 B016214 1-(3,4-Dimethoxyphenyl)propan-1-one CAS No. 1835-04-7

1-(3,4-Dimethoxyphenyl)propan-1-one

Cat. No. B016214
CAS RN: 1835-04-7
M. Wt: 194.23 g/mol
InChI Key: SBMSBQOMJGZBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized through the Claisen-Schmidt condensation reaction, a process that involves the condensation of ketones with aldehydes under basic conditions to form α,β-unsaturated ketones. This method has been utilized to create derivatives of 1-(3,4-Dimethoxyphenyl)propan-1-one with varied substituents, demonstrating the versatility of the synthesis approach (Khamees et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-one and its derivatives has been determined using single crystal X-ray diffraction. This analysis revealed that the compound exhibits a triclinic crystal system with specific space groups, depending on the derivative. The structure is further stabilized by intramolecular C-H⋯O and weak interactions, highlighting the compound's complex geometric configuration (Khamees et al., 2018).

Chemical Reactions and Properties

1-(3,4-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions that modify its structure and properties. These reactions include docking simulations, density functional studies, and interactions with biological targets such as the Vascular Endothelial Growth Factor human receptor (VEGFR-2), indicating potential anti-angiogenesis applications (Khamees et al., 2018).

Physical Properties Analysis

The physical properties of 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives have been investigated through spectroscopic methods such as FT-IR and FT-Raman. These studies provide insight into the vibrational modes of the compounds, further contributing to the understanding of their structural characteristics (Khamees et al., 2018).

Chemical Properties Analysis

Chemical properties, including nonlinear optical activity, have been explored for 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives. The second harmonic generation (SHG) method and density functional theory (DFT) calculations have been used to assess these properties, revealing the compound's potential in materials science applications (Khamees et al., 2018).

Scientific Research Applications

Application 1: Synthesis of Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound is used in the synthesis of organic compounds with a more sustainable perspective . It is used in the preparation of chalcone and triazole Michael-addition to chalcone .
  • Methods of Application : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one .
  • Results or Outcomes : The compound was prepared with moderate yield, due to the retro-Michael reaction . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .

Application 2: Synthesis of Enantiopure Drug-like Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound is used in the synthesis of enantiopure drug-like 1- (3′,4′-disubstituted phenyl)propan-2-amines .
  • Methods of Application : The application of immobilised whole-cell biocatalysts with ( R )-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Results or Outcomes : After optimisation of the asymmetric synthesis, the ( R )-enantiomers could be produced with 88–89% conversion and >99% ee, while the ( S )-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application 3: Formation of 3,4-Dimethoxybenzaldehyde

  • Scientific Field : Biochemistry
  • Summary of the Application : The compound is used in the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .
  • Methods of Application : The reaction mechanism involves the use of lignin peroxidase (LiP) as a catalyst in the presence of H2O2 . This enzyme can easily decompose lignin and analogue compounds under mild conditions .
  • Results or Outcomes : The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .

Application 4: Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound is useful in organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis are not specified .
  • Results or Outcomes : The outcomes of the organic synthesis using this compound are not specified .

Application 5: Treatment of Diseases Caused by Viruses and Fungi

  • Scientific Field : Pharmacology
  • Summary of the Application : The compound is found in plants that were used in folk medicine for the treatment of diseases caused by viruses and fungi .
  • Methods of Application : The specific methods of application in the treatment of diseases are not specified .
  • Results or Outcomes : The outcomes of the treatment using this compound are not specified .

Application 6: Tyrosinase Inhibitor

  • Scientific Field : Biochemistry
  • Summary of the Application : The compound is a novel tyrosinase inhibitor with strong depigmenting effects .
  • Methods of Application : The compound was isolated from a series of diphenylpropane compounds screened from a plant extract library for mushroom tyrosinase inhibitors .
  • Results or Outcomes : The compound showed strong inhibitory effects on tyrosinase, an enzyme responsible for melanin production .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMSBQOMJGZBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171427
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propan-1-one

CAS RN

1835-04-7
Record name Propioveratrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propioveratrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)propan-1-one

Citations

For This Compound
49
Citations
B Yang, C Han, X Song, G Chen - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C11H14O3, was isolated from the stems of Trigonostemon xyphophylloides, which belongs to Trigonostemon genus of Euphorbiaceae. The plants in this genus …
Number of citations: 10 scripts.iucr.org
T Yokoyama - Journal of Wood Chemistry and Technology, 2015 - Taylor & Francis
This paper reviews our results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane containing an acid at 85C. It was shown that …
Number of citations: 95 www.tandfonline.com
H Ito, T Imai, K Lundquist, T Yokoyama… - Journal of Wood …, 2011 - Taylor & Francis
The rate-determining step of a C 6 -C 3 dimeric non-phenolic β-O-4 type lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (veratrylglycerol-β-…
Number of citations: 51 www.tandfonline.com
M Van der Mey, A Hatzelmann… - Journal of medicinal …, 2001 - ACS Publications
A number of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and a novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were prepared and tested on the cGMP-…
Number of citations: 107 pubs.acs.org
AR Carroll, WC Taylor - Australian Journal of Chemistry, 1991 - CSIRO Publishing
The structures of new extractives from the tubers and aerial parts of Eupomatia bennettii F. Muell. have been assigned as follows: eupomatenoid-15, 2-(4′-methoxyphenyl)-3-methyl-5-(…
Number of citations: 16 www.publish.csiro.au
JP Nascimento, LS Santos, RHA Santos… - Journal of the Brazilian …, 2010 - SciELO Brasil
The synthesis and X-ray crystal diffraction structure of two analogues of neolignans, 2-(4-chlorophenyl)-1-phenylethanone (20) and 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)…
Number of citations: 7 www.scielo.br
M Aveniente, EF Pinto, LS Santos… - Bioorganic & medicinal …, 2007 - Elsevier
Twenty-two synthetic analogues of neolignans comprising β-ketoethers and β-ketosulfides were obtained from condensation reactions among β-bromoketones and phenols or …
Number of citations: 39 www.sciencedirect.com
E Blondiaux, J Bomon, M Smoleń, N Kaval… - ACS Sustainable …, 2019 - ACS Publications
A new approach to synthesize valuable 3,4-dialkoxyanilines and alkyl propionates from lignin-derived 4-propylguaiacol and -catechol with overall isolated yields up to 65% has been …
Number of citations: 49 pubs.acs.org
Y Kato, S Shimizu, T Akiyama, T Yokoyama… - Journal of Wood …, 2019 - Taylor & Francis
This study aimed to clarify the effects of counter cations on the alkaline-induced β-O-4 bond cleavage and further reactions of β-O-4-type substructures in lignin. For this purpose, a non-…
Number of citations: 5 www.tandfonline.com
A Jesus, F Durães, N Szemerédi, J Freitas-Silva… - Marine Drugs, 2022 - mdpi.com
The growing number of infectious diseases around the world threatens the effective response of antibiotics, contributing to the increase in antibiotic resistance seen as a global health …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.